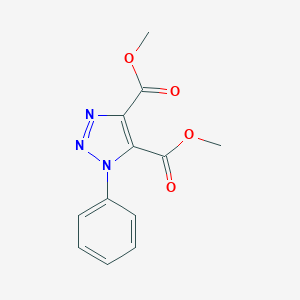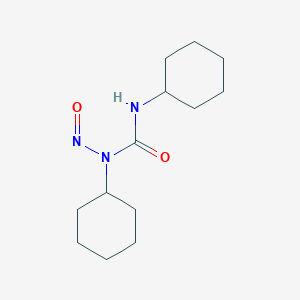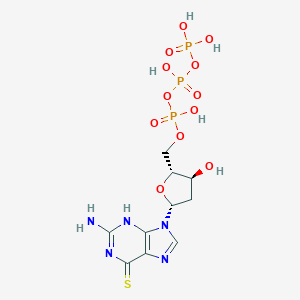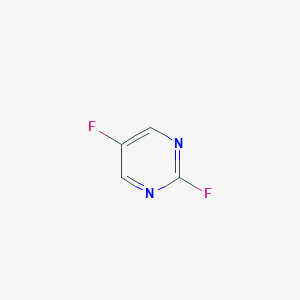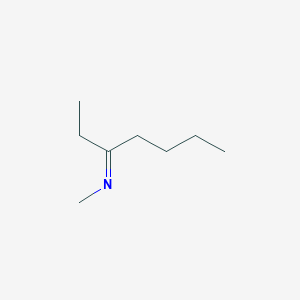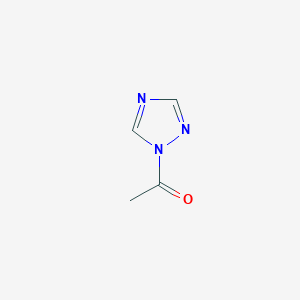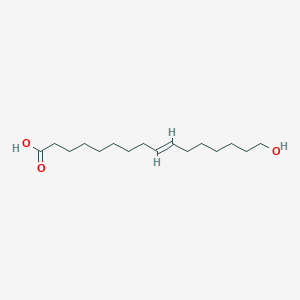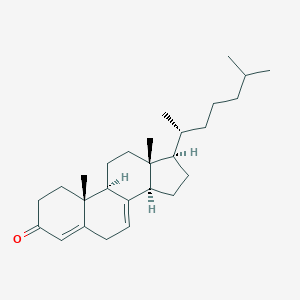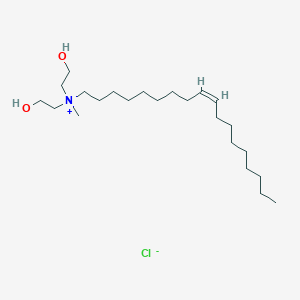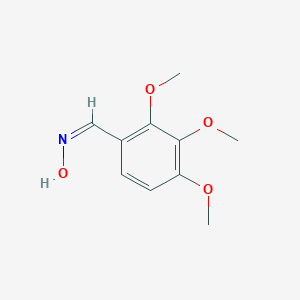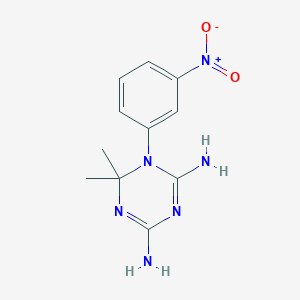
6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine, commonly known as DNT, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. DNT is a derivative of 2,4-diamino-6-phenyl-s-triazine and has been found to exhibit a wide range of biological and chemical properties.
科学的研究の応用
DNT has been extensively studied for its potential applications in various fields of science, including chemistry, biology, and medicine. DNT has been found to exhibit excellent antioxidant, antimicrobial, and anticancer properties, making it a promising candidate for drug development. DNT has also been used as a fluorescent probe for the detection of metal ions in biological systems.
作用機序
The mechanism of action of DNT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DNT has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. DNT has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses.
生化学的および生理学的効果
DNT has been found to exhibit a wide range of biochemical and physiological effects. DNT has been found to exhibit antioxidant activity by scavenging free radicals and reactive oxygen species. DNT has also been found to exhibit antimicrobial activity against various bacteria and fungi. In addition, DNT has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
DNT has several advantages for lab experiments, including its ease of synthesis and low cost. DNT is also stable under a wide range of conditions, making it suitable for various experimental setups. However, DNT has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of DNT. One potential direction is the optimization of the synthesis method to improve the yield and purity of DNT. Another potential direction is the investigation of the mechanism of action of DNT, which could lead to the development of new drugs for various diseases. Additionally, the use of DNT as a fluorescent probe for the detection of metal ions in biological systems could be further explored. Overall, DNT has great potential for various scientific applications and further research is needed to fully explore its properties and potential.
合成法
The synthesis of DNT involves the reaction of 3-nitroaniline with cyanuric chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with dimethylamine to yield the final product. The yield of DNT can be improved by optimizing the reaction conditions, such as temperature, time, and reactant concentrations.
特性
CAS番号 |
17711-74-9 |
|---|---|
製品名 |
6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine |
分子式 |
C11H14N6O2 |
分子量 |
262.27 g/mol |
IUPAC名 |
6,6-dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H14N6O2/c1-11(2)15-9(12)14-10(13)16(11)7-4-3-5-8(6-7)17(18)19/h3-6H,1-2H3,(H4,12,13,14,15) |
InChIキー |
JZXAZFVGAXLTTI-UHFFFAOYSA-N |
SMILES |
CC1(N=C(N=C(N1C2=CC(=CC=C2)[N+](=O)[O-])N)N)C |
正規SMILES |
CC1(N=C(N=C(N1C2=CC(=CC=C2)[N+](=O)[O-])N)N)C |
その他のCAS番号 |
17711-74-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



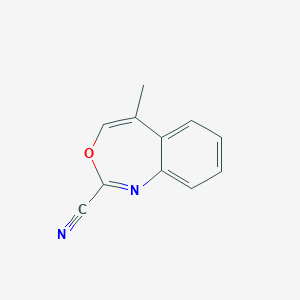

![Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate](/img/structure/B99495.png)
